![molecular formula C9H14N2O3 B3101556 tert-Butyl 4-hydroxy-3-methyl-1h-pyrazole-1-carboxylate CAS No. 1394947-71-7](/img/structure/B3101556.png)
tert-Butyl 4-hydroxy-3-methyl-1h-pyrazole-1-carboxylate
Overview
Description
“tert-Butyl 4-hydroxy-3-methyl-1h-pyrazole-1-carboxylate” is a chemical compound with the CAS Number: 1394947-71-7 . It has a molecular weight of 198.22 . The IUPAC name for this compound is tert-butyl 4-hydroxy-3-methyl-1H-pyrazole-1-carboxylate . The compound is stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for “tert-Butyl 4-hydroxy-3-methyl-1h-pyrazole-1-carboxylate” is 1S/C9H14N2O3/c1-6-7(12)5-11(10-6)8(13)14-9(2,3)4/h5,12H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“tert-Butyl 4-hydroxy-3-methyl-1h-pyrazole-1-carboxylate” is a solid at room temperature . The compound is stored in a refrigerated environment .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The compound “tert-Butyl 4-hydroxy-3-methyl-1h-pyrazole-1-carboxylate” could potentially be used in the synthesis of these derivatives.
Biologically Active Compounds
The compound can be used in the development of biologically active compounds for the treatment of various disorders in the human body . These include cancer cells and microbes .
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms . The compound “tert-Butyl 4-hydroxy-3-methyl-1h-pyrazole-1-carboxylate” could potentially be used in the synthesis of these compounds.
Broad Spectrum of Biological Activities
Derived compounds from “tert-Butyl 4-hydroxy-3-methyl-1h-pyrazole-1-carboxylate” have shown a wide spectrum of biological activities . These include antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Inhibitor of β-secretase and Acetylcholinesterase
In vitro studies suggest that the compound can act as both a β-secretase and an acetylcholinesterase inhibitor . This prevents the amyloid beta peptide (Aβ) aggregation and the formation of fibrils from Aβ 1-42 .
Synthesis of N-Heterocycles
The compound can be used in the development of novel protocols for the construction of C–N bonds . This is particularly useful in the synthetic utility of N-(5-pyrazolyl)imine derivatives for the preparation of N-heterocycles of biological interest .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-hydroxy-3-methylpyrazole-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6-7(12)5-11(10-6)8(13)14-9(2,3)4/h5,12H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEESJLLYIOGDSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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